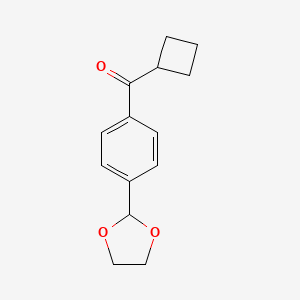
Cyclobutyl 4-(1,3-dioxolan-2-YL)phenyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl ketone is an organic compound with the molecular formula C14H16O3 and a molecular weight of 232.27 g/mol . This compound features a cyclobutyl group attached to a phenyl ring, which is further substituted with a 1,3-dioxolane moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl ketone typically involves the reaction of cyclobutyl ketone with 4-(1,3-dioxolan-2-yl)phenyl derivatives under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where cyclobutyl ketone is reacted with 4-(1,3-dioxolan-2-yl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in consistent product quality. Additionally, purification techniques such as recrystallization and column chromatography are employed to isolate the desired compound from reaction mixtures .
化学反応の分析
Types of Reactions
Cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitric acid in sulfuric acid at low temperatures for nitration; bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Cyclobutyl 4-(1,3-dioxolan-2-yl)benzoic acid.
Reduction: Cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl alcohol.
Substitution: Cyclobutyl 4-(1,3-dioxolan-2-yl)-2-nitrophenyl ketone or Cyclobutyl 4-(1,3-dioxolan-2-yl)-2-bromophenyl ketone.
科学的研究の応用
Cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl ketone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, altering their activity and function. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
類似化合物との比較
Similar Compounds
- Cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl alcohol
- Cyclobutyl 4-(1,3-dioxolan-2-yl)benzoic acid
- Cyclobutyl 4-(1,3-dioxolan-2-yl)-2-nitrophenyl ketone
- Cyclobutyl 4-(1,3-dioxolan-2-yl)-2-bromophenyl ketone
Uniqueness
Cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl ketone is unique due to the presence of both cyclobutyl and 1,3-dioxolane groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .
特性
IUPAC Name |
cyclobutyl-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-13(10-2-1-3-10)11-4-6-12(7-5-11)14-16-8-9-17-14/h4-7,10,14H,1-3,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLDNSVNVLTFPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=C(C=C2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645142 |
Source


|
| Record name | Cyclobutyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-86-6 |
Source


|
| Record name | Cyclobutyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














